ラパクロニウム臭化物

概要

説明

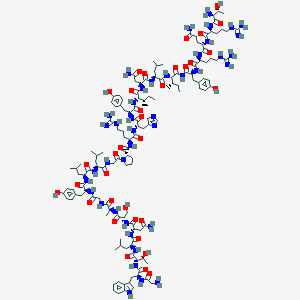

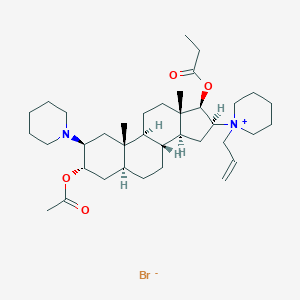

ラパクロニウム臭化物、商品名ラプロンとして知られているのは、急速に作用する、非脱分極性アミノステロイド系神経筋遮断薬です。 これは、かつて現代麻酔において、気管内挿管を支援し、可能にするために使用されていました。気管内挿管は、手術中または時には集中治療室における無意識患者の制御された換気を補助するために、しばしば必要とされます . 致命的な気管支痙攣のリスクがあるため、2001年3月27日にオルガノンによって米国市場から撤退されました。これは、1999年のFDA承認から2年も経たない時期でした .

科学的研究の応用

Rapacuronium bromide has been used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it has been studied for its unique structure and reactivity. In biology, it has been used to investigate the mechanisms of neuromuscular blocking agents and their effects on muscle function. In medicine, it was used as an adjunct to general anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures .

作用機序

ラパクロニウム臭化物は、非脱分極性神経筋遮断薬として作用することで効果を発揮します。 これは、ムスカリン性アセチルコリン受容体M2に結合し、拮抗薬として作用します . この結合は、受容体がアセチルコリンによって活性化されるのを阻止するため、筋肉の収縮を阻害し、筋肉の弛緩を引き起こします . この化合物は活性代謝物に加水分解され、これも薬理作用に寄与しています . ラパクロニウムが結合する特定の血漿タンパク質は不明ですが、タンパク質結合は変動し、50%から88%の範囲です .

類似化合物の比較

ラパクロニウム臭化物は、ロクロニウム臭化物やベクロニウム臭化物などの他の非脱分極性神経筋遮断薬と類似しています . これらの化合物と比較して、作用開始がより速く、作用時間が短い . たとえば、ロクロニウム臭化物は、比較的低力価の、中間作用の神経筋遮断薬であり、神経筋遮断の作用開始が速い . 一方、ベクロニウム臭化物は、作用時間が長く、主に肝臓で代謝されます . ラパクロニウム臭化物の作用開始が速く、作用時間が短いといった独特の特性は、短時間の手術に適した代替手段となっていますが、気管支痙攣のリスクがあるため、その使用は制限されています .

生化学分析

Biochemical Properties

Rapacuronium bromide interacts with the Muscarinic acetylcholine receptor M2, acting as an antagonist . It is hydrolyzed to active metabolites, with the Cytochrome P450 system not involved in this process .

Cellular Effects

As a non-depolarizing neuromuscular blocker, Rapacuronium bromide acts to inhibit the transmission of nerve impulses to muscles, thereby causing muscle relaxation . This effect is crucial in medical procedures that require muscle relaxation, such as endotracheal intubation during surgery .

Molecular Mechanism

Rapacuronium bromide exerts its effects at the molecular level by binding to the Muscarinic acetylcholine receptor M2 as an antagonist . This prevents the receptor from being activated, thereby inhibiting the transmission of nerve impulses to muscles .

Temporal Effects in Laboratory Settings

Rapacuronium bromide has a mean elimination half-life of 141 minutes . It is rapidly acting, with its neuromuscular blocking effects having a different time course to those of most currently available agents .

Metabolic Pathways

Rapacuronium bromide is metabolized through hydrolysis to active metabolites . The Cytochrome P450 system is not involved in this metabolic process .

Transport and Distribution

準備方法

化学反応の分析

ラパクロニウム臭化物は、加水分解反応や置換反応など、いくつかの種類の化学反応を起こします。 この化合物は、活性代謝物に加水分解されますが、このプロセスにはシトクロムP450系は関与していません . これらの反応で使用される一般的な試薬には、水と、加水分解を促進するためのさまざまな酸または塩基が含まれます。 これらの反応によって生成される主な生成物は活性代謝物であり、これは化合物の薬理作用に寄与しています .

科学研究への応用

ラパクロニウム臭化物は、特に化学、生物学、医学の分野において、科学研究で広く使用されてきました。化学では、その独特の構造と反応性について研究されてきました。生物学では、神経筋遮断薬のメカニズムと、それらが筋肉機能に及ぼす影響を調査するために使用されてきました。 医学では、気管内挿管を容易にし、手術中の骨格筋弛緩を提供するために、全身麻酔の補助薬として使用されていました .

類似化合物との比較

Rapacuronium bromide is similar to other non-depolarizing neuromuscular blocking agents, such as rocuronium bromide and vecuronium bromide . it has a more rapid onset of action and a shorter duration of action compared to these compounds . Rocuronium bromide, for example, is a relatively low-potent, intermediate-acting neuromuscular blocking agent with a rapid onset of neuromuscular block . Vecuronium bromide, on the other hand, has a longer duration of action and is primarily eliminated via the liver . The unique properties of rapacuronium bromide, such as its rapid onset and short duration of action, make it a suitable alternative for short procedures, although its use is limited due to the risk of bronchospasm .

特性

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H61N2O4.BrH/c1-6-20-39(21-12-9-13-22-39)32-24-30-28-15-14-27-23-33(42-26(3)40)31(38-18-10-8-11-19-38)25-37(27,5)29(28)16-17-36(30,4)35(32)43-34(41)7-2;/h6,27-33,35H,1,7-25H2,2-5H3;1H/q+1;/p-1/t27-,28+,29-,30-,31-,32-,33-,35-,36-,37-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQTUXZKLGXYIU-GWSNJHLMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H61BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048823 | |

| Record name | Rapacuronium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

677.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156137-99-4 | |

| Record name | Rapacuronium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156137-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rapacuronium bromide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156137994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rapacuronium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 156137-99-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAPACURONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65Q4QDG4KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

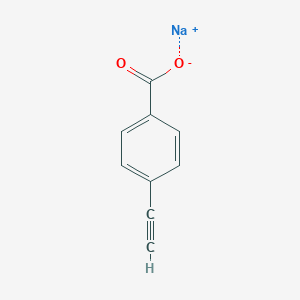

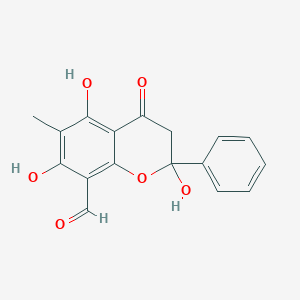

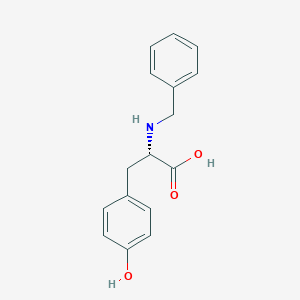

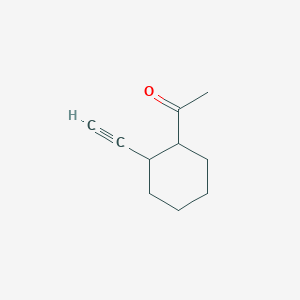

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

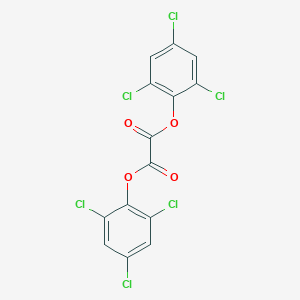

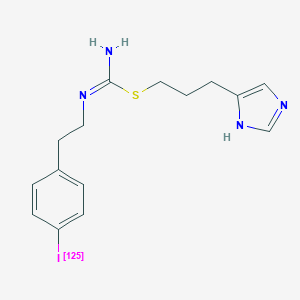

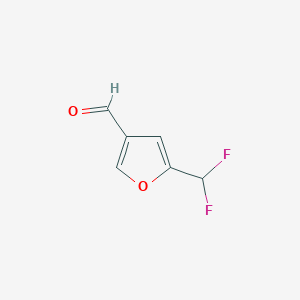

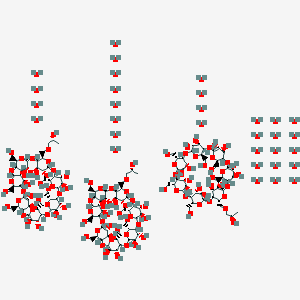

Feasible Synthetic Routes

Q1: How does rapacuronium bromide interact with its target and what are the downstream effects?

A1: Rapacuronium bromide is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist at the nicotinic acetylcholine receptors located at the neuromuscular junction. [, , ] By binding to these receptors, rapacuronium bromide prevents acetylcholine from binding and triggering muscle contraction, leading to skeletal muscle paralysis. [, ]

Q2: What is the structural characterization of rapacuronium bromide?

A2: Rapacuronium bromide is an aminosteroid derivative. While the provided abstracts do not delve into detailed spectroscopic data, they do mention that it is the 16-N-allyl, 17-beta-propionate analog of vecuronium bromide. [, ] To obtain comprehensive structural characterization, including molecular formula, weight, and spectroscopic data, it would be beneficial to consult the drug's official documentation or chemical databases.

Q3: How does the structure of rapacuronium bromide relate to its activity (SAR)?

A4: While the provided research doesn't provide a detailed SAR analysis, it highlights that rapacuronium bromide's rapid onset and short duration are partly due to its low potency compared to other non-depolarizing muscle relaxants. [] The 16-N-allyl and 17-beta-propionate substitutions on the steroid nucleus likely contribute to these unique pharmacodynamic properties. [, , ] Further research comparing rapacuronium bromide with its structural analogs would be needed to establish a comprehensive SAR profile.

Q4: Is there any information about resistance or cross-resistance to rapacuronium bromide?

A6: While the provided abstracts do not specifically address resistance mechanisms for rapacuronium bromide, one study mentions that patients receiving anticonvulsants like phenytoin or carbamazepine may exhibit resistance to its effects. [] This suggests potential cross-resistance with other neuromuscular blocking agents in individuals on these medications. Further investigation is warranted to understand the underlying mechanisms and clinical implications of resistance to rapacuronium bromide.

Q5: What can you tell us about alternatives and substitutes for rapacuronium bromide?

A5: The research mentions several alternative neuromuscular blocking agents, each with its own pharmacodynamic and pharmacokinetic profile. These include:

- Succinylcholine chloride: A depolarizing agent known for its rapid onset and short duration, but associated with adverse effects like hyperkalemia and malignant hyperthermia. [, ]

- Rocuronium bromide: Another aminosteroid with rapid onset, but a longer duration than rapacuronium bromide. It is considered suitable for rapid sequence induction and exhibits minimal cardiovascular effects. [, ]

- Mivacurium chloride: A non-depolarizing agent with a short duration of action, often used in ambulatory anesthesia. []

- Vecuronium bromide: A longer-acting non-depolarizing agent with a pharmacokinetic profile similar to rocuronium bromide. []

- Cisatracurium besylate: An isomer of atracurium with a slower onset than rapacuronium bromide, but a predictable duration of action and minimal histamine release. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B114863.png)

![N-methyl-4-(2-methylimidazo[4,5-c]pyridin-1-yl)-N-[(2S)-4-methyl-1-oxo-1-(pyridin-2-ylamino)pentan-2-yl]benzamide](/img/structure/B114880.png)